molecular formula C20H26ClN3O2 B11143236 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide

Cat. No.: B11143236
M. Wt: 375.9 g/mol
InChI Key: YSQKBEDTFHKZSU-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyridazinone ring, and a heptan-2-yl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of a suitable hydrazine derivative with a diketone.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the acetamide moiety: The final step involves the acylation of the pyridazinone derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is investigated for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural features.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide

InChI

InChI=1S/C20H26ClN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25)

InChI Key

YSQKBEDTFHKZSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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